4-ethyl-1,2-thiazole-5-carboxylic acid
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Overview
Description
4-Ethyl-1,2-thiazole-5-carboxylic acid is a heterocyclic organic compound featuring a thiazole ring, which consists of sulfur and nitrogen atoms. This compound is known for its aromatic properties and is often used in various chemical and biological applications due to its unique structure and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-ethyl-1,2-thiazole-5-carboxylic acid typically involves the cyclization of appropriate precursors. One common method includes the reaction of ethyl isocyanoacetate with α-oxodithioesters in the presence of a base such as potassium hydroxide (KOH) or DBU/EtOH, leading to the formation of the thiazole ring .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 4-Ethyl-1,2-thiazole-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, particularly at the C-2 and C-5 positions of the thiazole ring.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the thiazole ring .
Scientific Research Applications
4-Ethyl-1,2-thiazole-5-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly for its anti-inflammatory and anticancer activities.
Industry: Utilized in the production of dyes, biocides, and fungicides
Mechanism of Action
The mechanism of action of 4-ethyl-1,2-thiazole-5-carboxylic acid involves its interaction with various molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. Additionally, its interaction with DNA and topoisomerase II can lead to DNA double-strand breaks, resulting in cell cycle arrest and apoptosis .
Comparison with Similar Compounds
Thiazole-5-carboxylic acid: Shares the thiazole ring but lacks the ethyl group at the C-4 position.
2-Amino-4-methylthiazole-5-carboxylic acid: Contains an amino group at the C-2 position and a methyl group at the C-4 position.
4-Methylthiazole-5-carboxylic acid: Similar structure but with a methyl group instead of an ethyl group at the C-4 position.
Uniqueness: 4-Ethyl-1,2-thiazole-5-carboxylic acid is unique due to the presence of the ethyl group at the C-4 position, which can influence its reactivity and biological activity.
Properties
CAS No. |
2301183-84-4 |
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Molecular Formula |
C6H7NO2S |
Molecular Weight |
157.19 g/mol |
IUPAC Name |
4-ethyl-1,2-thiazole-5-carboxylic acid |
InChI |
InChI=1S/C6H7NO2S/c1-2-4-3-7-10-5(4)6(8)9/h3H,2H2,1H3,(H,8,9) |
InChI Key |
ALSSAWIQGJJOLM-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(SN=C1)C(=O)O |
Purity |
95 |
Origin of Product |
United States |
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